BenchChemオンラインストアへようこそ!

Adrenosterone

Steroid hydroxylation Enzyme kinetics CYP154C7

Select adrenosterone when your research demands bidirectional glucocorticoid modulation. Unlike unidirectional 11β-HSD1 inhibitors, adrenosterone suppresses cortisol production while accelerating clearance via dual reductase-inhibition/oxidase-activation—a mechanism validated in patent literature. Its defined human pharmacokinetics (Tmax 4.1 h, 48-h detection window), distinct kinetic fingerprint (3.1× higher Km vs. androstenedione), and demonstrated anti-metastatic activity (Snail/Slug suppression in zebrafish xenografts) make it the definitive 11-oxygenated androgen comparator for SAR, EMT, and doping-control studies.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 382-45-6
Cat. No. B1665554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenosterone
CAS382-45-6
Synonyms11-ketoandrostenedione
4-androstene-3,11,17-trione
adrenosterone
adrenosterone, 3H-labeled
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
InChIInChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
InChIKeyRZRPTBIGEANTGU-IRIMSJTPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrenosterone (CAS 382-45-6) Procurement Guide: 11β-HSD1 Inhibition and 11-Keto Steroid Research Applications


Adrenosterone (CAS 382-45-6), also known as 11-ketoandrostenedione, 11-oxoandrostenedione, and Reichstein's substance G, is an endogenous C19 steroid hormone belonging to the 11-oxygenated androgen class [1]. It is characterized by three ketone groups at positions 3, 11, and 17 of the androstane skeleton (androst-4-ene-3,11,17-trione) and is biosynthesized primarily in the adrenal cortex from androst-4-ene-3,17-dione via CYP11B and 11β-hydroxysteroid dehydrogenase [2]. Adrenosterone functions as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for intracellular conversion of inactive cortisone to active cortisol, and also serves as a metabolic precursor to 11-ketotestosterone [3].

Why Generic 11β-HSD1 Inhibitors Cannot Substitute for Adrenosterone in Research Applications


Substituting adrenosterone with alternative 11β-HSD1 inhibitors or structurally related 11-oxygenated steroids without experimental validation introduces significant scientific risk. First, the 11-keto functional group confers distinct physicochemical properties that fundamentally alter metabolic fate and enzymatic recognition: adrenosterone's LogP of approximately 3.0-3.75 differs substantially from 11β-hydroxy analogs, affecting membrane permeability and tissue distribution [1]. Second, adrenosterone is not merely an inhibitor of 11β-HSD1 reductase activity; patent literature demonstrates that 11-ketoandrostenedione can function as a dual regulator—inhibiting reductase while activating oxidase activity—a mechanism distinct from unidirectional inhibitors [2]. Third, adrenosterone serves as a direct metabolic precursor to 11-ketotestosterone in humans, contributing a secondary androgenic component absent in non-steroidal 11β-HSD1 inhibitors or glycyrrhetinic acid derivatives [3]. These compound-specific characteristics mean that results obtained with adrenosterone cannot be extrapolated to carbenoxolone, glycyrrhetinic acid, synthetic 11β-HSD1 inhibitors, or even 11β-hydroxyandrostenedione without confirmatory head-to-head experimentation.

Quantitative Differentiation Evidence for Adrenosterone Selection


Enzymatic Substrate Discrimination: Adrenosterone vs. Androstenedione in CYP154C7 Hydroxylation Kinetics

In a direct head-to-head kinetic comparison using the same experimental system, adrenosterone and androstenedione were evaluated as substrates for the novel steroid hydroxylase CYP154C7 from Streptomyces sp. PAMC26508 [1]. Adrenosterone demonstrated a markedly higher Km value (34.50 ± 6.2 μM) compared to androstenedione (11.06 ± 1.903 μM), indicating substantially lower enzyme affinity for the 11-keto substituted steroid. The higher Vmax for adrenosterone (0.0119 ± 0.0007 sec⁻¹) versus androstenedione (0.0062 ± 0.0002 sec⁻¹) suggests that once bound, the 11-keto substrate is processed more rapidly. This differential kinetic profile demonstrates that the 11-keto modification fundamentally alters enzyme-substrate recognition, establishing adrenosterone as a mechanistically distinct tool compound.

Steroid hydroxylation Enzyme kinetics CYP154C7 Substrate specificity

Metabolic Fate Quantification: Human Urinary Excretion Kinetics of Adrenosterone Following Oral Administration

A controlled human pharmacokinetic study quantified adrenosterone excretion following a single 75 mg oral dose in a healthy volunteer [1]. Adrenosterone and its metabolites remained detectable in urine for a full 48-hour period, with the maximum excretion level occurring at 4.1 hours post-administration. The total adrenosterone excreted over 48 hours was measured at 14.75 ng. Glucuronidation was characterized by glucuronide/sulfate conjugation ratios of 0.73 ± 0.03 for the parent compound, 0.96 ± 0.06 for metabolite M1 (reduction product), and 0.89 ± 0.03 for metabolite M2 (C-ring hydroxylation product) [1]. This quantitative excretion profile establishes adrenosterone as a trackable tool compound with defined metabolic clearance parameters.

Metabolism Excretion kinetics LC-MS Doping control

Mechanistic Differentiation: Dual Regulation of 11β-HSD1 Activity vs. Unidirectional Inhibition

Patent documentation (CN103340879A) discloses that 11-ketoandrostenedione functions as a dual regulator of 11β-HSD1 activity, inhibiting the reductase reaction (cortisone → cortisol) while simultaneously activating the oxidase reaction (cortisol → cortisone) [1]. This bidirectional modulation distinguishes adrenosterone from conventional unidirectional 11β-HSD1 inhibitors that block reductase activity without enhancing cortisol clearance. The patent explicitly claims that this dual regulation mechanism is advantageous for reducing already-elevated systemic cortisol concentrations, a therapeutic limitation of inhibitors that merely prevent further cortisol generation without promoting elimination of existing cortisol [1]. Prior art (US2007/0219172A1) had recognized only the reductase inhibitory function of 11-ketoandrostenedione; the dual regulation discovery represents a compound-specific mechanistic differentiation [1].

11β-HSD1 Dual regulation Enzyme modulation Glucocorticoid metabolism

In Vivo Functional Evidence: Adrenosterone Suppresses Metastatic Dissemination in Zebrafish Model

In a zebrafish xenograft model of metastasis, adrenosterone was identified through in vivo drug screening as a suppressor of epithelial-mesenchymal transition (EMT) and metastatic cell dissemination [1]. Treatment with adrenosterone decreased the expression of Snail and Slug—key transcription factors driving EMT—in HCCLM3 and MDA-MB-231 human cancer cell lines, and correspondingly suppressed cell motility and invasion . The anti-metastatic effect was mechanistically linked to 11β-HSD1 inhibition, as adrenosterone functions as a competitive HSD11β1 inhibitor [1]. This in vivo functional validation in a whole-organism model distinguishes adrenosterone from 11β-HSD1 inhibitors that lack demonstrated anti-metastatic activity.

Metastasis EMT Zebrafish xenograft 11β-HSD1 inhibition

Adrenosterone (CAS 382-45-6) Application Scenarios Based on Quantified Differentiation Evidence


Enzymatic Studies of 11-Oxygenated Steroid Metabolism and Substrate Recognition

Adrenosterone is the appropriate substrate choice for investigating the catalytic properties of steroid-hydroxylating enzymes (e.g., CYP154C7, CYP11B family) where the 11-keto substitution is the variable of interest. The direct kinetic comparison with androstenedione demonstrates a 3.1-fold higher Km and 1.9-fold higher Vmax for adrenosterone, quantifying how the 11-keto group alters enzyme-substrate recognition [1]. This kinetic fingerprint makes adrenosterone an essential comparator compound for structure-activity relationship (SAR) studies focused on the C11 oxidation state. Researchers should select adrenosterone specifically when the research question involves the biochemical consequences of 11-oxygenation, as substitution with 11-unsubstituted analogs (androstenedione) or 11β-hydroxy analogs would confound interpretation of enzymatic specificity.

Human Metabolism and Doping Control Studies Requiring Defined Excretion Kinetics

For metabolism studies, doping control method development, or pharmacokinetic investigations requiring a well-characterized 11-oxygenated steroid reference compound, adrenosterone offers unique value. Human urinary excretion data provide quantitative benchmarks: Tmax of 4.1 hours, 48-hour detection window, total excretion of 14.75 ng, and defined glucuronide/sulfate conjugation ratios (0.73 ± 0.03 for parent compound) [1]. These parameters enable researchers to design sampling protocols, validate analytical methods (LC/APCI/MS, GC/MS), and interpret metabolite profiles with greater precision than is possible with less thoroughly characterized 11β-HSD1 inhibitors. This characterization also supports anti-doping efforts where detection of exogenous adrenosterone administration requires defined metabolite signatures [1].

Investigations of Cortisol Modulation via Dual 11β-HSD1 Regulation

Adrenosterone is specifically suited for research models requiring bidirectional modulation of glucocorticoid tone—both suppression of cortisol generation and enhancement of cortisol clearance. Unlike unidirectional 11β-HSD1 inhibitors that only block reductase activity, adrenosterone's dual regulation mechanism (reductase inhibition plus oxidase activation) provides a distinct pharmacological profile for studying pathologies of glucocorticoid excess [1]. This mechanistic differentiation supports selection of adrenosterone in experimental systems where reduction of existing cortisol levels is necessary, such as stress-related metabolic disorders, Cushing's syndrome models, or investigations of local tissue glucocorticoid regulation [1].

In Vivo Cancer Metastasis Models Targeting Glucocorticoid-Driven EMT

For oncology researchers investigating the role of glucocorticoid signaling in epithelial-mesenchymal transition (EMT) and metastatic dissemination, adrenosterone provides an in vivo-validated 11β-HSD1 inhibitor with demonstrated anti-metastatic activity. The compound's efficacy in suppressing Snail and Slug expression and reducing metastatic dissemination in a zebrafish xenograft model [1][2] distinguishes it from 11β-HSD1 inhibitors lacking such validation. Adrenosterone should be selected when the experimental objective requires a tool compound with established activity against EMT-driven metastasis, as alternatives like carbenoxolone or glycyrrhetinic acid have not been demonstrated to produce this functional phenotype in comparable models.

Quote Request

Request a Quote for Adrenosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.